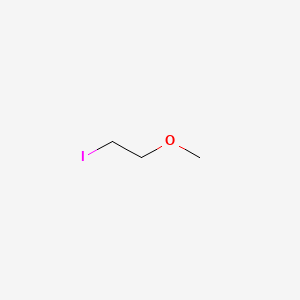

1-Iodo-2-methoxyethane

Description

The exact mass of the compound this compound is 185.95416 g/mol and the complexity rating of the compound is 16.4. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7IO/c1-5-3-2-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCAORBAQHOJQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80912612 | |

| Record name | 1-Iodo-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

996-21-4, 4296-15-5 | |

| Record name | 2-Propanol, 1-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1-iodo-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004296155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4296-15-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Iodo-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-2-methoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Iodo-2-methoxyethane CAS number 4296-15-5

An In-Depth Technical Guide to 1-Iodo-2-methoxyethane (CAS 4296-15-5)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 4296-15-5), a critical bifunctional reagent in modern organic synthesis. Known also as 2-iodoethyl methyl ether, this compound serves as a valuable building block for the introduction of the 2-methoxyethyl moiety into a wide array of molecular architectures. Its utility is primarily dictated by the high reactivity of the carbon-iodine bond towards nucleophilic displacement. This document furnishes a detailed summary of its physicochemical and spectral properties, outlines robust protocols for its synthesis and key applications, and delves into the mechanistic underpinnings of its reactivity. Furthermore, essential safety and handling protocols are delineated to ensure its proper and safe utilization in the laboratory setting. This guide is intended for researchers, chemists, and drug development professionals who are either currently using or considering the application of this versatile reagent in their synthetic programs.

Physicochemical Properties and Spectral Data

This compound is a colorless to light yellow liquid under standard conditions. It is characterized by its solubility in common organic solvents and limited solubility in water, a direct consequence of its hydrophobic ether structure.[1] The presence of a terminal iodine atom makes it a dense liquid.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 4296-15-5 | [2] |

| Molecular Formula | C₃H₇IO | [2] |

| Molecular Weight | 185.99 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 138 °C at 760 mmHg | [3] |

| Flash Point | 35 °C | |

| Specific Gravity | 1.83 (20/20) | |

| Synonyms | 2-Iodoethyl methyl ether, Methyl 2-iodoethyl ether | |

| InChI Key | SZCAORBAQHOJQI-UHFFFAOYSA-N | [2][3] |

| SMILES | COCCI | [1][2] |

Spectral Data Summary

Detailed spectral analyses are crucial for the unambiguous identification and quality control of this compound. While raw spectra are best consulted directly from spectral databases, the key expected characteristics are summarized below.

| Spectroscopy | Key Expected Features | Source(s) |

| ¹H NMR | Signals corresponding to the methoxy protons (-OCH₃), the methylene protons adjacent to the oxygen (-CH₂O-), and the methylene protons adjacent to the iodine (I-CH₂-). The latter will be the most downfield of the aliphatic signals due to the deshielding effect of the iodine atom. | [2] |

| ¹³C NMR | Three distinct signals for the methoxy carbon, the carbon adjacent to the oxygen, and the carbon bonded to the iodine. The carbon bearing the iodine (C-I) will appear at the highest frequency (most upfield) among the aliphatic carbons. | [2] |

| IR Spectroscopy | Characteristic C-O stretching frequencies for the ether linkage, typically in the 1150-1085 cm⁻¹ region. Also, C-H stretching and bending vibrations. | [2] |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observable, along with characteristic fragmentation patterns including the loss of the iodine atom and cleavage of the C-C bond. | [4] |

Synthesis Methodology: The Finkelstein Reaction

The most reliable and widely used method for the synthesis of this compound is the Finkelstein reaction.[4] This halogen exchange reaction offers high yields and operational simplicity. The causality for its effectiveness lies in the solubility difference of sodium halides in acetone; sodium iodide (NaI) is soluble in acetone, whereas the by-product, sodium bromide (NaBr) or sodium chloride (NaCl), is not. This insolubility drives the reaction equilibrium toward the product side according to Le Châtelier's principle.

The precursor, 1-bromo-2-methoxyethane, can be synthesized from 2-methoxyethanol, for instance, via an Appel reaction or by using other standard brominating agents like PBr₃.

Caption: Finkelstein reaction workflow for synthesizing this compound.

Detailed Experimental Protocol

-

Materials & Equipment:

-

1-Bromo-2-methoxyethane

-

Anhydrous Sodium Iodide (NaI)

-

Anhydrous Acetone

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Pentane or diethyl ether for extraction

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator and vacuum distillation apparatus[4]

-

-

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous sodium iodide (1.5 equivalents) and anhydrous acetone. Stir the suspension.

-

Addition of Substrate: Add 1-bromo-2-methoxyethane (1.0 equivalent) to the stirring suspension.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC-MS. As the reaction proceeds, a white precipitate of sodium bromide will form.

-

Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter off the precipitated sodium bromide and wash the solid with a small amount of fresh acetone.

-

Extraction: Combine the filtrate and washings and remove the acetone using a rotary evaporator. To the residue, add water and an extraction solvent (e.g., diethyl ether). Wash the organic layer sequentially with water, 10% aqueous sodium thiosulfate solution (to remove any residual iodine), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

-

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the chemistry of the carbon-iodine bond. The iodine atom is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution (Sₙ2) Reactions

The primary carbon bearing the iodine atom is unhindered, making it an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[5][6] This reaction proceeds via a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. This is the most common application of this compound, serving to install the 2-methoxyethyl group onto nucleophiles such as alkoxides, phenoxides, thiolates, carbanions, and amines.[1]

Caption: Generalized Sₙ2 mechanism with this compound.

Grignard Reagent Formation and Application

This compound can be converted into the corresponding Grignard reagent, 2-methoxyethylmagnesium iodide. This transformation converts the electrophilic carbon of the C-I bond into a highly nucleophilic one, making it a potent tool for C-C bond formation.[7][8] The ether functionality is generally stable to the Grignard reagent formation conditions, although intramolecular coordination to the magnesium center can influence reactivity.

Caption: Workflow for Grignard reagent formation and subsequent reaction.

-

Protocol: Grignard Reagent Synthesis and Reaction with a Ketone

-

Setup: All glassware must be rigorously flame-dried under vacuum and cooled under a nitrogen or argon atmosphere.

-

Activation: Place magnesium turnings in a flask with a stir bar and a crystal of iodine. Gently warm the flask until the iodine sublimes, creating a purple vapor that activates the magnesium surface. Cool to room temperature.

-

Formation: Add anhydrous diethyl ether or THF. Prepare a solution of this compound in the same anhydrous solvent and add it dropwise to the stirring magnesium suspension. The reaction is exothermic and may require an ice bath to maintain a gentle reflux. Successful initiation is indicated by the disappearance of the magnesium and the formation of a cloudy gray solution.

-

Reaction: Once the Grignard reagent has formed, cool the solution in an ice bath. Add a solution of the electrophile (e.g., cyclohexanone) in anhydrous ether dropwise.

-

Quenching: After the addition is complete, stir for an additional 30-60 minutes. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude alcohol product, which can then be purified by column chromatography.

-

Contextual Reactivity: Ether Bond Stability

While the C-I bond is the primary site of reactivity, the ether linkage is exceptionally stable under most nucleophilic and basic conditions. However, for a complete understanding, it is crucial to recognize the conditions under which the ether can be cleaved. Strong protic acids like HI or powerful Lewis acid/nucleophile combinations like iodotrimethylsilane (TMSI) can cleave the ether bond.[9][10]

The reaction with TMSI proceeds by initial coordination of the hard silicon atom to the ether oxygen, followed by a nucleophilic attack of the soft iodide ion on the less sterically hindered carbon (the methyl group), yielding 2-iodoethanol (as its silyl ether) and iodomethane.[10]

Caption: Mechanism of ether cleavage in this compound by TMSI.

Safety, Handling, and Storage

This compound is a flammable and potentially toxic compound that requires careful handling.[2] Adherence to standard laboratory safety procedures is mandatory.

GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) | Source(s) |

| 🔥, ❗ | Danger / Warning | H226: Flammable liquid and vapor.H301: Toxic if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | [2] |

Handling and Storage Recommendations

-

Handling: Use this chemical only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to store refrigerated (0-10°C) or in a freezer (under -20°C) under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.

Conclusion

This compound, CAS 4296-15-5, is a highly effective and versatile reagent for the introduction of the 2-methoxyethyl group in organic synthesis. Its value is derived from the predictable and efficient reactivity of its primary alkyl iodide functionality in Sₙ2 and organometallic reactions. A thorough understanding of its synthesis via the Finkelstein reaction, its core reactivity patterns, and its handling requirements allows chemists to leverage its full potential in the design and execution of complex synthetic routes in pharmaceutical and materials science research.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Khan Academy. Williamson ether synthesis (video). [Link]

-

Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

National Center for Biotechnology Information. This compound | C3H7IO | CID 79136 - PubChem. [Link]

-

ResearchGate. Cleavage of Methyl Ethers with Iodotrimethylsilane: Cyclohexanol from Cyclohexyl Methyl Ether. [Link]

-

National Center for Biotechnology Information. Silane/iodine-based cleavage of esters and ethers under neutral conditions - PMC. [Link]

-

TCI (Shanghai) Development Co., Ltd. This compound 4296-15-5. [Link]

-

PNAS. Silane/iodine-based cleavage of esters and ethers under neutral conditions. [Link]

-

ACS GCI Pharmaceutical Roundtable. Trimethylsilyl Iodide (TMSI). [Link]

-

YouTube. Write the mechanism of reaction of HI with Methoxyethane. [Link]

-

YouTube. Grignard Reagent Reaction Mechanism. [Link]

-

Pearson. The reaction of (R)-1-iodo-2-methylbutane with hydroxide ion form.... [Link]

-

Master Organic Chemistry. Reactions and Mechanisms. [Link]

Sources

- 1. CAS 4296-15-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C3H7IO | CID 79136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Iodo-2-methoxy-ethane | 4296-15-5 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]

- 11. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 1-Iodo-2-methoxyethane: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-iodo-2-methoxyethane, a versatile alkylating agent in organic synthesis. We will delve into its fundamental properties, synthesis protocols, mechanistic insights into its reactivity, and its applications, particularly in the realm of drug development and molecular imaging. This document is designed to equip researchers with the necessary knowledge to effectively and safely utilize this important chemical building block.

Core Molecular and Physical Properties

This compound is an organic compound featuring both an ether functional group and a terminal iodine atom. This unique structure renders it a valuable reagent for synthetic chemists.

Molecular Formula: C₃H₇IO[1]

Molecular Weight: 185.99 g/mol [1]

| Property | Value | Source |

| CAS Number | 4296-15-5 | [1] |

| Physical State | Colorless to light yellow liquid | [1] |

| Boiling Point | 138 °C | [1] |

| Flash Point | 35 °C | [1] |

| Specific Gravity (20/20) | 1.83 | [1] |

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound can be approached through two primary, reliable methods. The choice of method often depends on the starting materials available and the desired scale of the reaction.

Pathway 1: Direct Iodination of 2-Methoxyethanol

A straightforward approach involves the direct conversion of the hydroxyl group of 2-methoxyethanol into an iodide. This transformation is typically achieved using a combination of iodine and a phosphine reagent, such as triphenylphosphine, in an appropriate solvent.

Experimental Protocol: Synthesis from 2-Methoxyethanol

-

Materials:

-

2-Methoxyethanol

-

Triphenylphosphine

-

Iodine

-

Dichloromethane (anhydrous)

-

Sodium thiosulfate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred solution of triphenylphosphine in anhydrous dichloromethane at 0 °C under an inert atmosphere, add iodine portion-wise.

-

Once the iodine has been added, add 2-methoxyethanol dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of a 5% sodium thiosulfate solution to consume any unreacted iodine.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

-

Pathway 2: The Finkelstein Reaction

The Finkelstein reaction is a classic halogen exchange reaction that proceeds via an Sₙ2 mechanism. In this case, a more readily available 1-bromo-2-methoxyethane is converted to the desired iodo-compound by treatment with an excess of sodium iodide in a suitable solvent, typically acetone. The insolubility of the resulting sodium bromide in acetone drives the reaction to completion.

Experimental Protocol: Finkelstein Reaction

-

Materials:

-

1-Bromo-2-methoxyethane

-

Sodium iodide (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Sodium thiosulfate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 1-bromo-2-methoxyethane and an excess of anhydrous sodium iodide in anhydrous acetone.

-

Heat the mixture to reflux and maintain for 3-5 hours. A white precipitate of sodium bromide will form.

-

Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with a 5% sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

-

Caption: Synthetic routes to this compound.

Reactivity and Mechanistic Considerations: The Sₙ2 Reaction

The primary mode of reactivity for this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction. The carbon-iodine bond is highly polarized, and the iodide ion is an excellent leaving group, making the terminal carbon susceptible to attack by a wide range of nucleophiles.

Alkylation of Phenols

Phenols can be readily O-alkylated using this compound in the presence of a suitable base to deprotonate the phenolic hydroxyl group.

Experimental Protocol: O-Alkylation of 4-Methoxyphenol

-

Materials:

-

4-Methoxyphenol

-

This compound

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 4-methoxyphenol in anhydrous DMF, add anhydrous potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add this compound to the reaction mixture and heat to 60-70 °C for 4-6 hours.

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: Generalized Sₙ2 reaction mechanism.

Application in Drug Development: A Precursor for PET Radiotracers

The introduction of short-lived positron-emitting isotopes, such as ¹⁸F, into biologically active molecules is a cornerstone of Positron Emission Tomography (PET). The 2-methoxyethyl group is a common structural motif in various drug candidates. While direct radiolabeling with this compound is not common, its non-radioactive counterpart is crucial in the synthesis of precursors for radiolabeling. For instance, a common strategy involves the synthesis of a tosylate or mesylate precursor which can then be displaced by [¹⁸F]fluoride in the final radiolabeling step. The synthesis of these precursors often involves the use of this compound to introduce the stable 2-methoxyethyl moiety.

Analytical Characterization: Spectroscopic Data

Confirmation of the identity and purity of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.

| ¹H NMR (CDCl₃, 400 MHz) | |

| Chemical Shift (δ) | Multiplicity |

| 3.73 | t, J = 6.8 Hz |

| 3.40 | s |

| 3.32 | t, J = 6.8 Hz |

| ¹³C NMR (CDCl₃, 100.6 MHz) | |

| Chemical Shift (δ) | Assignment |

| 71.5 | -OCH₂- |

| 59.0 | -OCH₃ |

| 3.1 | -CH₂I |

Note: Spectral data is representative and may vary slightly based on solvent and instrument conditions.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a suspected irritant and may be harmful if ingested or inhaled. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Store in a cool, dark, and dry place under an inert atmosphere.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Wiley. Retrieved from [Link]

-

Patil, S. L., et al. (2012). 2-Methoxyethanol: A remarkably efficient and alternative reaction medium for iodination of reactive aromatics using iodine and iodic acid. Orbital: The Electronic Journal of Chemistry, 4(4), 288-296. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Iodo-2-methoxyethane

Introduction

1-Iodo-2-methoxyethane (CAS No: 4296-15-5), also known as 2-iodoethyl methyl ether, is a haloalkane ether that serves as a valuable reagent in organic synthesis.[1] Structurally, it consists of a methoxy group (-OCH3) attached to an ethane backbone, which is substituted with an iodine atom. This configuration makes it a potent alkylating agent, primarily used to introduce the 2-methoxyethyl moiety into various molecular frameworks.[2][3] Its utility is largely dictated by the carbon-iodine bond, which is weak and polar, rendering the iodine an excellent leaving group in nucleophilic substitution reactions.[2] This guide provides a comprehensive overview of its core physical properties, spectral signature, reactivity, and safety protocols, tailored for professionals in research and drug development.

Part 1: Core Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic odor.[1] It is sensitive to air and heat, necessitating storage under an inert atmosphere at refrigerated temperatures (0-10°C), and for long-term stability, in a freezer under -20°C in a dark place.[4][5][6] The fundamental physical constants are summarized below, providing a quantitative basis for its handling and use in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇IO | [7] |

| Molecular Weight | 185.99 g/mol | [3][7] |

| Appearance | Colorless to light yellow liquid | [1][6] |

| Boiling Point | 138 °C (at 750 Torr) | [6] |

| Density | 1.83 g/cm³ (at 20°C) | |

| Flash Point | 35 °C | |

| CAS Number | 4296-15-5 | [7] |

Part 2: Spectroscopic and Solubility Profile

Spectroscopic analysis is critical for the verification of the compound's identity and purity. While detailed spectra are often proprietary, reference data is available through various chemical databases.

-

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR data are available and confirm the expected structure of this compound.[7] In the ¹H NMR spectrum of the related compound methoxyethane, three distinct chemical environments are observed, which can be used to distinguish it from its isomers, propan-1-ol and propan-2-ol.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. For ethers like this compound, characteristic C-O stretching absorptions are expected around 1150-1060 cm⁻¹.[8] PubChem lists the availability of FTIR spectra for this compound.[7]

Due to its hydrophobic ether structure, this compound has limited solubility in water.[1] However, it is soluble in common organic solvents, a property that facilitates its use in a wide range of reaction media.[1]

Part 3: Chemical Reactivity and Synthetic Applications

The primary mode of reactivity for this compound is nucleophilic substitution at the carbon atom bonded to the iodine. The C-I bond is the most labile site, making the iodide ion an excellent leaving group.[2] This reactivity is fundamental to its role as an alkylating agent.

Given that the iodine is attached to a primary carbon, these reactions predominantly proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2] The reaction rate is therefore dependent on the concentration of both the substrate and the nucleophile.

A classic reaction involving haloalkanes and ethers is their cleavage by strong acids like hydroiodic acid (HI). When an ether like methoxyethane is treated with HI, it undergoes cleavage via an Sₙ2 mechanism to yield an alcohol and an alkyl iodide.[9] The iodide ion preferentially attacks the less sterically hindered alkyl group.

This compound can be synthesized via a Finkelstein reaction, a halogen exchange process. The following is a generalized protocol for its preparation from 1-bromo-2-methoxyethane.

Objective: To synthesize this compound via a nucleophilic substitution reaction.

Materials:

-

1-bromo-2-methoxyethane

-

Anhydrous sodium iodide (NaI)

-

Anhydrous acetone

-

Flame-dried round-bottomed flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon gas supply

Procedure:

-

Setup: Assemble a flame-dried round-bottomed flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen).[3]

-

Reagent Addition: Add anhydrous sodium iodide (1.2 equivalents) to the flask, followed by a sufficient volume of anhydrous acetone to dissolve the salt with stirring.[3]

-

Substrate Addition: To the stirring solution, add 1-bromo-2-methoxyethane (1.0 equivalent) using a syringe.[3]

-

Reaction: Heat the mixture to reflux (approx. 56 °C for acetone). A white precipitate of sodium bromide (NaBr) will form as the reaction proceeds.[3]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[3]

-

Workup: After completion, cool the reaction to room temperature. Filter the mixture to remove the precipitated NaBr. The filtrate contains the desired product, which can then be purified by distillation after removing the acetone.[3]

Part 4: Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the Finkelstein synthesis of this compound.

Caption: Finkelstein reaction workflow for this compound.

Part 5: Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area or fume hood.[1][10] It is classified as a flammable liquid and vapor and is toxic if swallowed.[7][11] It also causes skin and serious eye irritation.[11]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Flammable Liquid | 🔥 | Danger | H226: Flammable liquid and vapor[7] |

| Acute Toxicity, Oral | 💀 | Danger | H301: Toxic if swallowed[4][7] |

| Skin Irritation | ❗ | Warning | H315: Causes skin irritation[7] |

| Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation[7] |

| Respiratory Irritation | ❗ | Warning | H335: May cause respiratory irritation[4][12] |

Precautionary Measures:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P403+P235: Store in a well-ventilated place. Keep cool.[10]

-

P501: Dispose of contents/container to an approved waste disposal plant.

Part 6: References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Chemical label this compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methoxyethane. Retrieved from [Link]

-

Allen. (n.d.). Assertion: Methoxy ethane reacts with HI to give ethanol and iodomethane Reason: Reaction of ether with HI follows Sₙ2 mechanism. Retrieved from [Link]

Sources

- 1. CAS 4296-15-5: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 4296-15-5 [sigmaaldrich.com]

- 5. 4296-15-5|this compound|BLD Pharm [bldpharm.com]

- 6. 2-IODOETHYL METHYL ETHER | 4296-15-5 [chemicalbook.com]

- 7. This compound | C3H7IO | CID 79136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Assertion: Methoxy ethane reacts with HI to give ethanol and iodomethane Reason: Reaction of ether with HI follows `S_(N)^(2)` mechanism [allen.in]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. chemical-label.com [chemical-label.com]

- 12. 4296-15-5 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

An In-depth Technical Guide to the Solubility of 1-Iodo-2-methoxyethane in Organic Solvents

Abstract

1-Iodo-2-methoxyethane (CAS 4296-15-5) is a vital bifunctional reagent in organic synthesis, prized for its role in introducing the methoxyethyl group in various molecular scaffolds. Its utility in synthetic protocols, particularly in nucleophilic substitution reactions, is critically dependent on its interaction with the reaction medium.[1] A comprehensive understanding of its solubility profile is therefore paramount for optimizing reaction conditions, enhancing yields, and streamlining purification processes. This guide provides a detailed examination of the physicochemical principles governing the solubility of this compound in common organic solvents, offers a predictive solubility framework, and outlines a robust experimental protocol for its quantitative determination.

Physicochemical Profile of this compound

This compound is an organic compound featuring both an ether linkage and a primary iodoalkane.[1] This unique structure dictates its physical and chemical properties, including its solubility.

-

Molecular Formula: C₃H₇IO[2]

-

Molecular Weight: 185.99 g/mol [2]

-

Appearance: Colorless to light yellow liquid.[1]

-

Boiling Point: ~138 °C

-

Key Structural Features: The molecule possesses a polar ether group (-O-) capable of acting as a hydrogen bond acceptor and a polar carbon-iodine (C-I) bond.[3] The iodine atom serves as an excellent leaving group in substitution reactions.[1]

The presence of the electronegative oxygen and iodine atoms induces dipoles, making this compound a moderately polar molecule. However, it lacks a hydrogen-bond-donating proton. Its solubility behavior is thus governed by a balance of dipole-dipole interactions, London dispersion forces, and its ability to accept hydrogen bonds from protic solvents.

Theoretical Framework: "Like Dissolves Like"

The solubility of a solute in a solvent is fundamentally driven by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Haloalkanes, as a class, are generally soluble in common organic solvents because the energy required to break the existing intermolecular forces is compensated by the energy released upon forming new solute-solvent interactions.[4]

This compound's solubility can be predicted based on these interactions:

-

In Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is driven by London dispersion forces. As this compound is a relatively large and polarizable molecule (due to the iodine atom), it will exhibit significant dispersion forces, leading to good solubility in these solvents.

-

In Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): Solubility is highly favorable. These solvents share similar intermolecular forces with this compound, primarily dipole-dipole interactions and dispersion forces. The ether linkage in THF is particularly compatible with the ether in the solute.

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected. While this compound cannot donate hydrogen bonds, the oxygen atom in its methoxy group can act as a hydrogen bond acceptor, interacting favorably with the hydroxyl protons of alcohol solvents.[3] This is in contrast to its limited solubility in water, where the energy required to disrupt the strong, extensive hydrogen-bonding network of water is not sufficiently offset by the formation of new, weaker solute-water interactions.[4][5][6]

Caption: Dominant intermolecular forces governing solubility.

Predictive Solubility Profile

| Solvent Category | Representative Solvents | Predicted Solubility | Primary Interactions |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Soluble | London Dispersion Forces |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Soluble to Miscible | Dispersion, weak π-interactions |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Dipole-Dipole, Dispersion |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Miscible | Dipole-Dipole, Dispersion |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | Dipole-Dipole, Dispersion |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible | Dipole-Dipole, Dispersion |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Miscible | H-bond Acceptance, Dipole-Dipole |

| Polar Aprotic (Other) | Acetonitrile (ACN), DMF, DMSO | Soluble | Dipole-Dipole, Dispersion |

| Water | H₂O | Sparingly Soluble | H-bond Acceptance (limited) |

Note: "Miscible" implies solubility in all proportions. "Soluble" indicates a high degree of solubility, though potentially not limitless.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility values (e.g., crystallization process design, reaction stoichiometry in drug development), direct experimental measurement is essential. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Caption: Workflow for experimental solubility determination.

Methodology:

-

Preparation of Saturated Solution: In a sealed, temperature-controlled vessel, add an excess amount of this compound to a known volume or mass of the organic solvent. The presence of a visible, undissolved phase of the solute is critical to ensure saturation.

-

Equilibration: Agitate the mixture (e.g., using a magnetic stirrer or orbital shaker) at a constant, defined temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Cease agitation and allow the phases to separate. To ensure complete removal of undissolved solute, centrifuge the sample at high speed. This will form a clear supernatant of the saturated solution and a pellet of the excess solute.

-

Sampling and Dilution: Carefully withdraw a precise volume or mass of the clear supernatant. To bring the concentration into the linear range of the analytical instrument, perform an accurate, gravimetric dilution with a suitable solvent.

-

Quantitative Analysis: Analyze the diluted sample using a calibrated analytical technique. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is well-suited for this purpose. An internal standard method is recommended for highest accuracy. A calibration curve must be prepared by analyzing standards of known this compound concentrations.

-

Calculation: Using the concentration determined from the calibration curve, account for the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility, typically expressed in g/L, mg/mL, or mol/L.

Implications for Research and Drug Development

A thorough understanding of this compound's solubility is not merely academic; it has direct practical consequences:

-

Reaction Optimization: The choice of solvent can dramatically influence reaction kinetics and outcomes. For nucleophilic substitution reactions involving this compound, the solvent must effectively solvate both the substrate and the nucleophile to facilitate the desired transformation.

-

Process Chemistry & Scale-Up: In large-scale synthesis, solubility data is crucial for determining appropriate reactor volumes, managing heat transfer, and preventing precipitation of reagents or products.

-

Purification Strategies: Knowledge of solubility is key to developing effective purification methods. For instance, it informs the choice of solvent systems for liquid-liquid extraction and the selection of solvent/anti-solvent pairs for crystallization, a critical step for ensuring the high purity required for active pharmaceutical ingredients (APIs).

Conclusion

This compound is a moderately polar compound that exhibits broad solubility across a wide range of common nonpolar and polar aprotic organic solvents. Its solubility is governed by a combination of London dispersion forces and dipole-dipole interactions, with hydrogen bond acceptance playing a key role in its miscibility with alcohols. While it is sparingly soluble in water, its high affinity for organic media makes it a versatile and effective reagent. For applications demanding high precision, the experimental protocol detailed herein provides a reliable framework for quantitative solubility determination, empowering scientists to optimize their synthetic processes and accelerate research and development timelines.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79136, this compound. Retrieved from [Link]

-

Sathee. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties of Haloalkanes. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]

-

Vedantu. (n.d.). Physical Properties of Haloalkanes: Key Points & Examples. Retrieved from [Link]

-

Sathee. (n.d.). Unit 10 Haloalkanes And Haloarenes. Retrieved from [Link] (Note: This is a general textbook reference on haloalkane properties.)

Sources

- 1. CAS 4296-15-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C3H7IO | CID 79136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4296-15-5 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 4. SATHEE: Unit 10 Haloalkanes And Haloarenes [satheejee.iitk.ac.in]

- 5. byjus.com [byjus.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. 5.imimg.com [5.imimg.com]

- 8. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

A Comprehensive Spectroscopic Guide to 1-Iodo-2-methoxyethane

Introduction

1-Iodo-2-methoxyethane (CAS No. 4296-15-5) is a versatile bifunctional organic compound featuring both an ether and a haloalkane functional group.[1][2] Its molecular structure, consisting of a methoxy group (-OCH3) attached to an ethane chain with an iodine substituent, makes it a valuable reagent in organic synthesis.[1] It is primarily utilized as an alkylating agent for the introduction of the 2-methoxyethyl moiety in various chemical reactions, particularly in nucleophilic substitution, where the iodine atom serves as an excellent leaving group.[1] This guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a core reference for its structural characterization.

Core Molecular Data

Below is a summary of the fundamental physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₃H₇IO | [1][3] |

| Molecular Weight | 185.99 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 4296-15-5 | [4] |

| Physical State | Liquid | [2] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; O3 [label="O", pos="2.5,1!"]; C4 [label="C", pos="3.5,1!"]; I5 [label="I", pos="-1,-1!"]; H6[label="H", pos="-0.5,0.8!"]; H7 [label="H", pos="0.5,0.8!"]; H8 [label="H", pos="1.2,-0.8!"]; H9 [label="H", pos="2.3,-0.8!"]; H10 [label="H", pos="3.2,1.8!"]; H11 [label="H", pos="4,1.5!"]; H12 [label="H", pos="4,0.5!"];

// Bonds C1 -- C2; C2 -- O3; O3 -- C4; C1 -- I5; C1 -- H6; C1 -- H7; C2 -- H8; C2 -- H9; C4 -- H10; C4 -- H11; C4 -- H12; }

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule. The electronegativity of the iodine and oxygen atoms significantly influences the chemical shifts of the neighboring protons.

Predicted ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| ICH₂ | ~3.3 | Triplet | 2H |

| CH₂O | ~3.7 | Triplet | 2H |

| OCH₃ | ~3.4 | Singlet | 3H |

Interpretation:

-

The methylene protons (ICH₂) adjacent to the highly electronegative iodine atom are deshielded and appear as a triplet at approximately 3.3 ppm.

-

The methylene protons (CH₂O) adjacent to the oxygen atom are also deshielded and resonate as a triplet around 3.7 ppm.

-

The methyl protons (OCH₃) of the methoxy group are in a distinct chemical environment and appear as a singlet at about 3.4 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Predicted ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| ICH₂ | ~5 |

| CH₂O | ~73 |

| OCH₃ | ~59 |

Interpretation:

-

The carbon atom bonded to the iodine (ICH₂) is expected to have a chemical shift at the higher field (lower ppm value), around 5 ppm.

-

The carbon atom attached to the oxygen of the ether linkage (CH₂O) will be significantly deshielded, with a predicted chemical shift of approximately 73 ppm.

-

The methyl carbon (OCH₃) is also deshielded due to the adjacent oxygen and is expected to appear at around 59 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum and integrate the signals for ¹H NMR. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2950-2850 | C-H stretch | Alkane |

| 1150-1085 | C-O stretch | Ether |

| ~600 | C-I stretch | Alkyl Iodide |

Interpretation:

-

The strong absorptions in the 2950-2850 cm⁻¹ region are characteristic of C-H stretching vibrations of the alkyl groups.

-

A prominent peak in the 1150-1085 cm⁻¹ range corresponds to the C-O stretching vibration of the ether linkage.[5]

-

The absorption due to the C-I bond stretch is expected to appear in the fingerprint region, at a lower wavenumber around 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Acquire a background spectrum of the empty salt plates. Then, run the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data:

| m/z | Ion |

| 186 | [M]⁺ (Molecular Ion) |

| 155 | [M - OCH₃]⁺ |

| 127 | [I]⁺ |

| 59 | [CH₂OCH₃]⁺ |

| 45 | [CH₂=O-CH₃]⁺ (base peak) |

Interpretation: The molecular ion peak [M]⁺ is expected at an m/z of 186, corresponding to the molecular weight of this compound. The fragmentation pattern will be influenced by the presence of the ether linkage and the iodine atom. Common fragmentation pathways include the loss of a methoxy radical to give a peak at m/z 155, and cleavage of the C-I bond. The base peak is often observed at m/z 45, corresponding to the stable [CH₂=O-CH₃]⁺ fragment.

Sources

- 1. CAS 4296-15-5: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C3H7IO | CID 79136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4296-15-5 | TCI EUROPE N.V. [tcichemicals.com]

- 5. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 1-Iodo-2-methoxyethane for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Alkylating Agent

In the landscape of modern organic synthesis, particularly within the pharmaceutical and life sciences sectors, the strategic introduction of specific molecular fragments is paramount. 1-Iodo-2-methoxyethane (CAS No. 4296-15-5), a seemingly simple bifunctional molecule, emerges as a reagent of significant utility. Its structure, featuring a reactive primary iodide and a methoxyethyl moiety, offers a unique combination of reactivity and physicochemical properties that can be artfully exploited in the synthesis of complex molecular architectures. This guide aims to provide a comprehensive technical overview of this compound, moving beyond a cursory glance at its properties to delve into its practical acquisition, synthesis, and application, thereby empowering researchers and drug development professionals to harness its full potential.

Molecular Profile and Physicochemical Properties

This compound, also known by synonyms such as 2-iodoethyl methyl ether and 2-methoxy-1-iodoethane, is an organic compound with the molecular formula C₃H₇IO.[1] It typically presents as a colorless to light yellow liquid with a characteristic odor.[2] The presence of the iodine atom, an excellent leaving group, renders the adjacent carbon atom highly susceptible to nucleophilic attack, making it a potent alkylating agent.[2] Concurrently, the methoxyethyl group can influence the solubility and conformational properties of the parent molecule.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 4296-15-5 | [3][4] |

| Molecular Formula | C₃H₇IO | [4] |

| Molecular Weight | 185.99 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 138 °C | [1] |

| Flash Point | 35 °C | [1] |

| Purity (Typical) | >95% to >98% (GC) | [1][4][5] |

| Solubility | Soluble in organic solvents, limited solubility in water | [2] |

| Storage Conditions | Refrigerated (0-10°C), under inert gas, protected from light and air | [1][5] |

Commercial Availability: A Global Sourcing Overview

This compound is readily available from a multitude of chemical suppliers, catering to both research and bulk quantity needs. The compound is typically offered in various purities, with gas chromatography (GC) being a common method for purity assessment. When procuring this reagent, it is crucial to consider not only the purity but also the supplier's quality control measures and available documentation, such as Certificates of Analysis (CoA).

Below is a comparative table of prominent suppliers:

| Supplier | Available Quantities | Purity | Notes |

| Sigma-Aldrich | 100 mg, 250 mg, 1 g, 5 g, 25 g | 95% | Marketed under the Ambeed, Inc. brand.[5] |

| Tokyo Chemical Industry (TCI) | 1 g, 5 g | >98.0% (GC) | Offers detailed specifications and safety information.[1] |

| CymitQuimica | 250 mg, 1 g, 5 g, 25 g, 100 g | Not specified | Distributes for Apollo Scientific.[3] |

| AChemBlock | Varies (e.g., 100 g) | 95% | Provides IUPAC name and SMILES string.[4] |

| BLD Pharm | Varies | Not specified | Offers access to NMR, HPLC, and other analytical data.[6] |

It is advisable to request a sample or a detailed CoA from the supplier to ensure the material meets the specific requirements of your intended application.

Synthesis of this compound: A Practical Approach

While commercially available, an in-house synthesis of this compound can be a cost-effective alternative for large-scale needs or when specific purity profiles are required. The most common and efficient laboratory-scale synthesis involves a halide exchange reaction, specifically the Finkelstein reaction. This Sₙ2 reaction typically utilizes the corresponding chloro- or bromo-analogue and an iodide salt in a suitable solvent.

A plausible synthetic route starting from the readily available 2-methoxyethanol is outlined below:

Sources

- 1. This compound | 4296-15-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. CAS 4296-15-5: this compound | CymitQuimica [cymitquimica.com]

- 3. 1-Iodo-2-methoxy-ethane | CymitQuimica [cymitquimica.com]

- 4. 1-Iodo-2-methoxy-ethane 95% | CAS: 4296-15-5 | AChemBlock [achemblock.com]

- 5. This compound | 4296-15-5 [sigmaaldrich.com]

- 6. 4296-15-5|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Safe Handling and Application of 1-Iodo-2-methoxyethane

This guide provides a comprehensive overview of the safe handling, storage, disposal, and application of 1-Iodo-2-methoxyethane (CAS No: 4296-15-5), a critical reagent in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document integrates technical data with practical, field-proven insights to ensure procedural safety and experimental success.

Compound Profile and Significance

This compound, also known as 2-iodoethyl methyl ether, is a colorless to light yellow liquid with a distinct odor.[1] Its molecular structure, featuring a reactive iodine atom and a methoxyethyl group, makes it a valuable alkylating agent in nucleophilic substitution reactions. The iodine atom serves as an excellent leaving group, facilitating the introduction of the 2-methoxyethyl moiety onto a variety of nucleophiles.[1] This functional group is of significant interest in medicinal chemistry and materials science for its ability to modify the solubility, lipophilicity, and other physicochemical properties of target molecules.

Hazard Identification and GHS Classification

This compound is a hazardous substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the following primary hazards:

-

Flammable: It is a flammable liquid and vapor.[2]

-

Acutely Toxic (Oral): Toxic if swallowed.[3]

-

Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[3]

-

Respiratory Irritant: May cause respiratory irritation.[3]

Signal Word: Danger[4]

Pictograms:

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental design.

| Property | Value | Reference(s) |

| CAS Number | 4296-15-5 | [1] |

| Molecular Formula | C₃H₇IO | [1] |

| Molecular Weight | 185.99 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 137.8 °C at 750 mmHg | [4] |

| Flash Point | 35.1 ± 22.6 °C | [4] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Reactivity and Incompatibilities

The primary mode of reactivity for this compound is nucleophilic substitution at the carbon atom bonded to the iodine. The carbon-iodine bond is polarized and relatively weak, making the iodide ion an excellent leaving group.

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following:

-

Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, exothermic reactions, potentially causing fire or explosion.[7]

-

Strong Bases: While used in controlled synthetic reactions, uncontrolled mixing with strong bases can lead to elimination reactions, forming volatile and potentially hazardous byproducts.

Hazardous Decomposition Products

Upon thermal decomposition, this compound can release irritating and toxic gases and vapors, including:

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Essential PPE for handling this compound.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound should be conducted in a well-ventilated and certified chemical fume hood to minimize inhalation exposure.

-

Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

Storage

Proper storage is crucial to maintain the stability of the reagent and prevent accidents.

-

Temperature: Store in a freezer at temperatures under -20°C.[9]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[9]

-

Light: Protect from light by using an amber or opaque container.[4]

-

Container: Store in a tightly sealed, chemically resistant container.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

Exposure Scenarios and First Aid

Caption: First aid procedures for different exposure routes.

-

Inhalation: If inhaled, move the individual to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: In case of skin contact, promptly remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[10]

-

Eye Contact: For eye contact, immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

-

Ingestion: If swallowed, do not induce vomiting. Give the person a glass of water or milk to drink and get medical attention immediately.[8]

Spill and Leak Procedures

-

Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Large Spills: In the case of a large spill, evacuate the area and contact your institution's environmental health and safety department.

-

Ignition Sources: Remove all sources of ignition from the spill area.

Disposal Considerations

As a halogenated organic compound, this compound must be disposed of as hazardous waste. Do not dispose of it down the drain.[11] Collect waste in a designated, properly labeled, and sealed container. Follow all local, state, and federal regulations for the disposal of halogenated organic waste.

Experimental Protocols: Applications in Organic Synthesis

This compound is a versatile reagent for introducing the 2-methoxyethyl group via nucleophilic substitution. Below are representative protocols for its use in Williamson ether synthesis and N-alkylation of anilines.

Williamson Ether Synthesis of 2-(2-Methoxyethoxy)naphthalene

This protocol describes the synthesis of an aryl ether from a phenol.

Materials:

-

2-Naphthol

-

Sodium hydride (60% dispersion in mineral oil)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 2-naphthol (1.0 eq) and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add this compound (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

N-Alkylation of Aniline

This protocol details the synthesis of a secondary amine from a primary aniline.

Materials:

-

Aniline

-

This compound

-

Potassium carbonate

-

Acetonitrile

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add aniline (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

-

Add this compound (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a valuable synthetic tool for the introduction of the 2-methoxyethyl moiety. However, its hazardous properties necessitate a thorough understanding of its reactivity and strict adherence to safety protocols. By following the guidelines outlined in this document, researchers can safely and effectively utilize this reagent in their synthetic endeavors.

References

Sources

- 1. CAS 4296-15-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 4296-15-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. chemical-label.com [chemical-label.com]

- 4. 1-Iodo-2-methoxy-ethane | 4296-15-5 [sigmaaldrich.cn]

- 5. This compound | C3H7IO | CID 79136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 4296-15-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 9. This compound | 4296-15-5 [sigmaaldrich.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to 1-Iodo-2-methoxyethane as a Precursor in Organic Synthesis

Abstract

1-Iodo-2-methoxyethane (C₃H₇IO) is a versatile, bifunctional reagent that serves as a cornerstone for introducing the valuable 2-methoxyethyl moiety in advanced organic synthesis. Its unique structure, combining a reactive carbon-iodine bond with a stabilizing ether linkage, enables a range of powerful transformations. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in forming organometallic reagents, executing nucleophilic alkylations, and its role in protection group strategies. Authored from the perspective of an application scientist, this document emphasizes the causality behind experimental choices and provides robust, self-validating protocols for researchers, scientists, and drug development professionals.

Core Characteristics and Physicochemical Properties

This compound, also known as 2-iodoethyl methyl ether, is a colorless to pale yellow liquid whose utility is dictated by its physical and chemical properties.[1] The primary carbon-iodine bond is relatively weak and highly polarizable, rendering the iodine an excellent leaving group in nucleophilic substitution reactions.[2] The proximal methoxy group influences the molecule's electronic environment and solubility, making it soluble in a wide range of organic solvents.[1]

A summary of its key properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇IO | [3] |

| Molecular Weight | 185.99 g/mol | [3][4] |

| CAS Number | 4296-15-5 | [4] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Iodoethyl Methyl Ether, Methyl 2-Iodoethyl Ether | [5] |

| Purity | Typically >95-98% (GC) | [4] |

| Storage Conditions | Store in freezer (-20°C), in a dark place under an inert atmosphere | [4] |

Synthesis of this compound: The Finkelstein Reaction

The most common and efficient laboratory-scale synthesis of this compound is achieved via the Finkelstein reaction.[6] This classic Sₙ2 reaction involves the exchange of a halogen, typically chlorine or bromine, for iodine.[7] The choice of solvent is critical to the success of this transformation.

Mechanistic Rationale

The reaction proceeds by treating a precursor, such as 1-chloro-2-methoxyethane, with sodium iodide (NaI) in anhydrous acetone.[6] The causality behind this choice is twofold:

-

Nucleophilicity: The iodide ion (I⁻) is an excellent nucleophile, readily attacking the primary carbon and displacing the chloride or bromide leaving group.[8]

-

Le Châtelier's Principle: Sodium iodide is soluble in acetone, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not.[6][9] The precipitation of the sodium halide byproduct from the reaction mixture effectively removes it from the equilibrium, driving the reaction to completion.[9]

Visualizing the Finkelstein Synthesis

Caption: Finkelstein synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 1-Chloro-2-methoxyethane

This protocol describes a self-validating procedure for synthesizing the title compound.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5 to 3 equivalents relative to the starting material).[9]

-

Reagent Addition: Add anhydrous acetone to the flask to dissolve the sodium iodide (a typical concentration is 0.1-0.5 M). Add 1-chloro-2-methoxyethane (1.0 equivalent) to the stirring solution.

-

Reaction Execution: Heat the mixture to reflux. The formation of a white precipitate (NaCl) should be observed as the reaction progresses.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. This typically takes 12-24 hours.[9]

-

Workup - Part 1 (Isolation): Allow the reaction mixture to cool to room temperature. Remove the precipitated sodium chloride by vacuum filtration, washing the solid with a small amount of fresh acetone.[9]

-

Workup - Part 2 (Extraction): Combine the filtrate and the washings. Remove the bulk of the acetone using a rotary evaporator. To the residue, add diethyl ether and water and transfer the mixture to a separatory funnel. Separate the layers, wash the organic layer with saturated sodium thiosulfate solution (to remove any residual iodine) and then with brine.

-

Purification and Validation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound. Validate the final product's identity and purity using ¹H NMR, ¹³C NMR, and GC-MS.

Application as a Grignard Reagent Precursor

One of the most powerful applications of this compound is its conversion into the corresponding Grignard reagent, 2-methoxyethylmagnesium iodide. This transforms the electrophilic carbon of the starting material into a potent carbon-based nucleophile.[10]

Mechanistic Rationale

The Grignard reagent is formed through the oxidative insertion of magnesium metal into the carbon-iodine bond.[10] This reaction fundamentally reverses the polarity of the carbon atom, a concept known as "umpolung."[10]

-

Critical Condition - Anhydrous Environment: Grignard reagents are extremely strong bases and will be instantly quenched by protic sources, including water or alcohols.[11][12] Therefore, all glassware must be flame-dried, and all solvents (typically diethyl ether or THF) must be rigorously anhydrous.[10]

-

Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide (MgO).[10] This layer must be disrupted to initiate the reaction. This is typically achieved by adding a small crystal of iodine or by physically crushing the magnesium turnings in the flask.[10] The ether solvent is not merely a medium; it plays a crucial role in stabilizing the Grignard reagent through coordination.[10]

Visualizing Grignard Formation and Reaction

Caption: Formation and reaction of a Grignard reagent.

Detailed Experimental Protocol: Grignard Reaction with a Ketone

-

Preparation: Flame-dry a three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet. Add magnesium turnings (1.2 equivalents) to the flask.

-

Initiation: Add a small crystal of iodine. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed.

-

Formation: Once initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent.

-

Reaction: Cool the Grignard solution in an ice bath. Prepare a solution of the ketone (e.g., acetone, 1.0 equivalent) in anhydrous diethyl ether and add it dropwise via the dropping funnel.

-

Workup: After the addition is complete and the reaction is stirred to completion (monitored by TLC), slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting tertiary alcohol by column chromatography or distillation.

Application in Nucleophilic Alkylation and Protecting Group Chemistry

The electrophilic nature of the carbon atom bearing the iodine makes this compound an excellent alkylating agent for a wide variety of nucleophiles, including alcohols, phenols, amines, and thiols.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2]

Introduction of the 2-Methoxyethyl (MOE) Moiety

Alkylation with this compound introduces the 2-methoxyethyl (MOE) group onto a substrate. This is particularly significant in medicinal chemistry and oligonucleotide synthesis. For example, the alkylation of the 2'-hydroxyl group of ribonucleosides to form 2'-O-methoxyethyl (MOE) nucleotides significantly enhances their nuclease resistance and binding affinity to complementary RNA, making them a key component of second-generation antisense therapeutics.[13]

While related reagents like 2-methoxyethyl bromide are often used, the iodo-variant offers higher reactivity due to iodide being a superior leaving group compared to bromide.[13][14]

Visualizing the Sₙ2 Alkylation Workflow

Caption: General workflow for Sₙ2 alkylation.

Detailed Experimental Protocol: O-Alkylation of a Phenol

-

Preparation: To a solution of a phenol (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or THF), add a non-nucleophilic base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0°C under an inert atmosphere.

-

Activation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Alkylation: Add this compound (1.2 equivalents) dropwise to the solution.

-

Reaction: Heat the reaction mixture (e.g., to 60°C) and monitor its progress by TLC until the starting phenol is consumed.

-

Workup: Cool the reaction to room temperature and carefully quench with water.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting 2-methoxyethyl ether by flash column chromatography.

Safety and Handling